molecular formula C14H10F2O2 B8001062 2-((2,3-Difluorophenoxy)methyl)benzaldehyde

2-((2,3-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B8001062
M. Wt: 248.22 g/mol
InChI Key: FDLGJMDKRLJRAP-UHFFFAOYSA-N
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Description

2-((2,3-Difluorophenoxy)methyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a (2,3-difluorophenoxy)methyl group at the ortho position. Its molecular formula is C₁₄H₁₀F₂O₂, with a molecular weight of 248.23 g/mol . This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing fluorine atoms and the ether linkage, which enhance metabolic stability and modulate reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the formation of amides and esters via nucleophilic substitution or condensation reactions .

Properties

IUPAC Name

2-[(2,3-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGJMDKRLJRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,3-Difluorophenoxy)methyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluorophenoxy group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s structural analogs differ in substitution patterns, functional groups, or regiochemistry. Below is a comparative analysis:

Table 1: Key Properties of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde and Analogs
Compound Name Molecular Formula Molecular Weight Substituent Position(s) Key Functional Groups Melting Point (°C)
2-((2,3-Difluorophenoxy)methyl)benzaldehyde C₁₄H₁₀F₂O₂ 248.23 Ortho (benzaldehyde) Aldehyde, ether Not reported
4-((2,3-Difluorophenoxy)methyl)benzaldehyde C₁₄H₁₀F₂O₂ 248.23 Para (benzaldehyde) Aldehyde, ether Not reported
4-(2,3-Difluorophenyl)benzaldehyde C₁₃H₈F₂O 218.20 Para (direct aryl) Aldehyde Not reported
2-(3,4-Difluorophenoxy)benzaldehyde oxime C₁₃H₉F₂NO₂ 249.21 Ortho (oxime) Aldehyde oxime, ether 73–75
2,3-Difluoro-6-methoxybenzaldehyde C₈H₆F₂O₂ 172.13 2,3-difluoro, 6-methoxy Aldehyde, methoxy Not reported
Key Observations :

Positional Isomerism: The para-substituted analog 4-((2,3-Difluorophenoxy)methyl)benzaldehyde shares the same molecular formula as the target compound but exhibits distinct electronic and steric properties due to the para orientation of the phenoxymethyl group. 4-(2,3-Difluorophenyl)benzaldehyde lacks the ether linkage, leading to reduced polarity and altered solubility profiles .

Functional Group Variations: 2-(3,4-Difluorophenoxy)benzaldehyde oxime introduces an oxime group (-NOH), which can participate in chelation or serve as a protecting group for aldehydes. The oxime derivative has a higher molecular weight (249.21 vs. 248.23) and a reported melting point of 73–75°C . 2,3-Difluoro-6-methoxybenzaldehyde replaces the phenoxymethyl group with a methoxy substituent, significantly altering electronic effects and reducing steric bulk .

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